Acetamide, N,N'-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis-
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Overview
Description
Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- is a complex organic compound characterized by its unique structure, which includes two acetamide groups attached to a 9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- typically involves multi-step organic reactions The process begins with the preparation of the anthracene derivative, followed by nitration to introduce nitro groups at specific positionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxygenated derivatives .
Scientific Research Applications
Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis-: A similar compound with nitro groups at different positions, leading to distinct chemical properties.
Acetamide, N-(9,10-dihydro-9,10-dioxo-2-anthracenyl)-: Another related compound with variations in the acetamide and anthracene structure.
Properties
CAS No. |
37686-98-9 |
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Molecular Formula |
C18H12N4O8 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-(5-acetamido-4,8-dinitro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H12N4O8/c1-7(23)19-9-3-5-11(21(27)28)15-13(9)17(25)16-12(22(29)30)6-4-10(20-8(2)24)14(16)18(15)26/h3-6H,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
MTDCGWVJCYAZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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